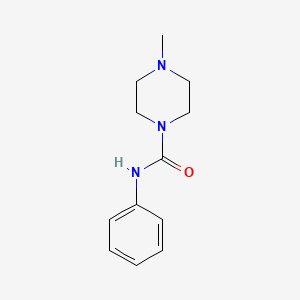
4-methyl-N-phenylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-N-phenylpiperazine-1-carboxamide is a chemical compound with the CAS Number: 65766-72-5 . It has a molecular weight of 219.29 and its IUPAC name is 4-methyl-N-phenyl-1-piperazinecarboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17N3O/c1-14-7-9-15(10-8-14)12(16)13-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,13,16) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis and Chemical Applications
Chemical Synthesis and Derivatives : The conversion of 2-aminopyrazine-3-carboxamide derivatives into various pteridin-4-one derivatives, including 4-mercapto-2-trifluoromethylpteridine, was investigated by Albert (1979). This study is relevant for understanding the chemical transformations and potential applications of compounds similar to 4-methyl-N-phenylpiperazine-1-carboxamide in chemical synthesis (Albert, 1979).
Novel Synthesis Techniques : Weng et al. (2011) explored the synthesis of novel N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives, investigating their potential for HIV treatment. This research provides insights into the synthesis of structurally related compounds and their therapeutic potentials (Weng et al., 2011).
Discovery of Antagonists : Di Fabio et al. (2009) identified potent and selective NK(1) receptor antagonists through the exploration of N-phenylpiperazine analogues, demonstrating the utility of such compounds in drug discovery (Di Fabio et al., 2009).
Development of New Amides : Koroleva et al. (2011) synthesized new carboxylic acid amides containing an N-methylpiperazine fragment, highlighting the versatility of piperazine derivatives in synthesizing pharmacologically relevant compounds (Koroleva et al., 2011).
Tuberculostatic Activity : Foks et al. (2004) investigated the tuberculostatic activity of certain phenylpiperazine derivatives, demonstrating the potential medicinal applications of these compounds (Foks et al., 2004).
Practical Synthesis of Antagonists : Ikemoto et al. (2005) reported a practical synthesis of an orally active CCR5 antagonist, showcasing the application of piperazine derivatives in developing therapeutics (Ikemoto et al., 2005).
Biomedical and Pharmacological Research
PET Imaging in Neuroinflammation : Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, indicating the potential of piperazine derivatives in neuroimaging and studying neuroinflammation (Horti et al., 2019).
Development of Anticancer Agents : Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, including carboxamide derivatives, for potential anticancer and anti-inflammatory applications (Rahmouni et al., 2016).
Adrenal and Myocardial Imaging : Hanson (1982) synthesized radioiodinated 1-carboxamidino-4-phenylpiperazine for potential use in adrenal and myocardial imaging, demonstrating the diagnostic applications of these compounds (Hanson, 1982).
Imaging of IRAK4 Enzyme in Neuroinflammation : Wang et al. (2018) synthesized a novel PET agent for imaging the IRAK4 enzyme, relevant in the context of neuroinflammation, showcasing the application of piperazine derivatives in advanced diagnostic techniques (Wang et al., 2018).
Properties
IUPAC Name |
4-methyl-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-14-7-9-15(10-8-14)12(16)13-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNAOFHNRSEHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2565943.png)

![5-ethyl-13-(furan-2-carbonyl)benzofuro[2',3':5,6]pyrimido[2,1-a]isoindol-6(5H)-one](/img/no-structure.png)
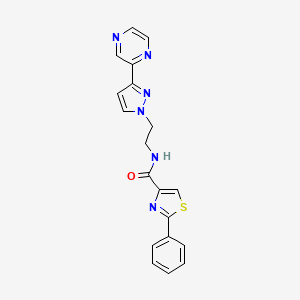
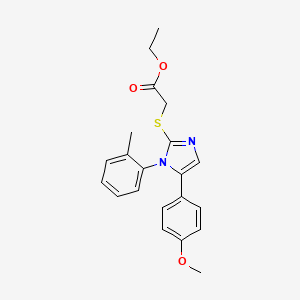

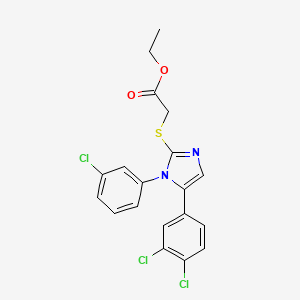
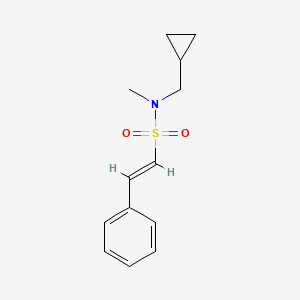
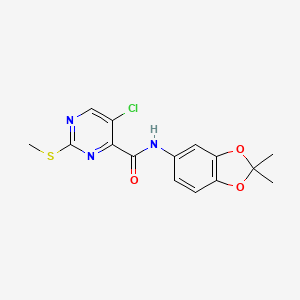
![ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine](/img/structure/B2565954.png)
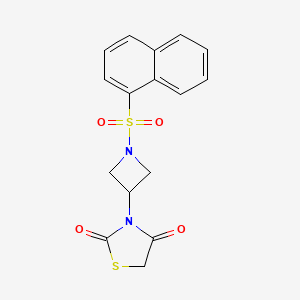
![(5-Bromofuran-2-yl)-[5-(4-bromophenyl)-3-(1,4-diphenylpyrazol-3-yl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2565958.png)
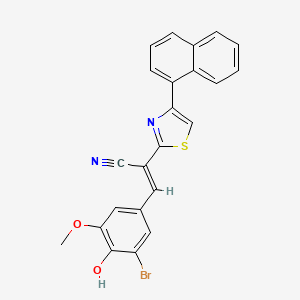
![N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzamide](/img/structure/B2565962.png)
